molecular formula C19H15N5O2S B2845772 2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1251672-23-7

2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2845772
CAS No.: 1251672-23-7
M. Wt: 377.42
InChI Key: CENGZIRUVTZVBX-UHFFFAOYSA-N
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Description

2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity

The compound 2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a member of the isothiazolo-pyrimidine family, characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The presence of the isothiazole and pyrimidine moieties suggests that it may interact with various biological targets, including kinases and other enzymes involved in disease processes.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O1SC_{17}H_{16}N_{4}O_{1}S, with a molecular weight of approximately 344.40 g/mol. The structure features a pyridine ring and an isothiazolo[4,5-d]pyrimidine core, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₁S
Molecular Weight344.40 g/mol
SolubilityModerate
Lipophilicity (XLogP3)2.8

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties . The isothiazole moiety is present in several known antibiotics, suggesting that this compound might also exhibit activity against various bacterial strains. Investigations into its efficacy against antibiotic-resistant bacteria could provide valuable insights into its potential as a novel antimicrobial agent .

Kinase Inhibition

The presence of the pyrimidine ring in the structure positions this compound as a potential kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Preliminary studies suggest that derivatives of isothiazolo-pyrimidines may inhibit specific kinases, leading to further exploration of this compound's inhibitory effects on kinases such as RIP1 .

Antiparasitic Activity

Another promising avenue for research is the compound's potential antiparasitic activity . Similar compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, by inhibiting histone deacetylase involved in parasite growth regulation . This suggests that further studies could evaluate its efficacy against other parasitic infections.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related compounds highlighted significant antimicrobial activity against Escherichia coli and Mycobacterium smegmatis, suggesting that modifications to the side chains can enhance antibacterial properties .
  • Kinase Inhibition : In vitro assays demonstrated that certain derivatives exhibited moderate to high inhibition of RIP1 kinase, indicating potential therapeutic applications in inflammatory diseases .
  • Antiparasitic Efficacy : Research on similar compounds revealed effective suppression of Plasmodium falciparum growth at low concentrations, indicating that structural features significantly influence biological activity .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-2-4-14(5-3-12)22-15(25)10-24-11-21-17-16(13-6-8-20-9-7-13)23-27-18(17)19(24)26/h2-9,11H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENGZIRUVTZVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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